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molecular formula C15H22O2 B8301871 Phenylnonanoic acid

Phenylnonanoic acid

Cat. No. B8301871
M. Wt: 234.33 g/mol
InChI Key: COYMEIBAQDZJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731382

Procedure details

Into a 100 ml, 3 neck flask equipped with thermometer, drying tube, stirrer and dropping funnel is placed phenylnonanoic acid (10 gms, 0.0426 mole) and methylene chloride (20 ml). The resulting stirred mixture is cooled to 5° and thionyl chloride (6.2 gms, 0.052 mole) is added dropwise during 5 minutes, then stirred at room temperature for 18 hours. The methylene chloride and excess thionyl chloride are removed in vacuo to an oil, 10.8 gms (100%). This is diluted with methylene chloride (15 ml) and then added to a stirred mixture of hydroxylamine hydrochloride (3.6 gms, 0.052 mole), anhydrous sodium carbonate (5 gms, 0.052 mole) and methylene chloride (60 ml). During the addition, the temperature of the reaction is maintained between 5°-10° by regulating the addition. After stirring this mixture for 1/2 hour, water (6 ml) is added dropwise during 5 minutes, then the mixture is stirred at room temperature for 18 hours. The reaction mixture is diluted with methylene chloride (60 ml) and water (30 ml). The organic layer is separated and washed with water (2×30 ml), brine (2×30 ml), and dried over magnesium sulfate, then filtered and concentrated in vacuo to a solid residue. One recrystallization from methylene chloride (100 ml) gives 6.7 gms (63%) of pure title product, m.p. 75°-7°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])C(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)(Cl)=O.Cl.[NH2:23][OH:24].[C:25](=[O:28])([O-])[O-].[Na+].[Na+]>C(Cl)Cl.O>[C:1]1([CH2:7][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:25]([NH:23][OH:24])=[O:28])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)CCCCCCC
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml, 3 neck flask equipped with thermometer
CUSTOM
Type
CUSTOM
Details
drying tube, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 5°
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The methylene chloride and excess thionyl chloride are removed in vacuo to an oil, 10.8 gms (100%)
ADDITION
Type
ADDITION
Details
This is diluted with methylene chloride (15 ml)
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction is maintained between 5°-10°
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
After stirring this mixture for 1/2 hour
Duration
0.5 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water (2×30 ml), brine (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a solid residue
CUSTOM
Type
CUSTOM
Details
One recrystallization from methylene chloride (100 ml)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCCCCC(=O)NO
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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